REACTION_SMILES
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[Br-:12].[CH2:15]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:21][CH2:22][CH3:23].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:13][Mg+:14].[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[c:6]([Cl:11])[cH:7][cH:8][c:9]1[Cl:10]>>[Cl:1][c:2]1[c:3]([CH:4]([OH:5])[CH3:15])[c:6]([Cl:11])[cH:7][cH:8][c:9]1[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(Cl)ccc(Cl)c1Cl
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Name
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Type
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product
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Smiles
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CC(O)c1c(Cl)ccc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |